A-770041

Catalog No.
S516604
CAS No.
869748-10-7
M.F
C34H39N9O3
M. Wt
621.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
A-770041

CAS Number

869748-10-7

Product Name

A-770041

IUPAC Name

N-[4-[1-[4-(4-acetylpiperazin-1-yl)cyclohexyl]-4-aminopyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl]-1-methylindole-2-carboxamide

Molecular Formula

C34H39N9O3

Molecular Weight

621.7 g/mol

InChI

InChI=1S/C34H39N9O3/c1-21(44)41-14-16-42(17-15-41)24-9-11-25(12-10-24)43-33-30(32(35)36-20-37-33)31(39-43)23-8-13-26(29(19-23)46-3)38-34(45)28-18-22-6-4-5-7-27(22)40(28)2/h4-8,13,18-20,24-25H,9-12,14-17H2,1-3H3,(H,38,45)(H2,35,36,37)

InChI Key

ZMNWFTYYYCSSTF-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2CCC(CC2)N3C4=NC=NC(=C4C(=N3)C5=CC(=C(C=C5)NC(=O)C6=CC7=CC=CC=C7N6C)OC)N

Solubility

Soluble in DMSO, not in water

Synonyms

1-methyl-1H-indole-2-carboxylic acid (4-(1-(4-(4-acetylpiperazin-1-yl)cyclohexyl)-4-amino-1H-pyrazolo(3,4-d)pyrimidin-3-yl)-2-methoxyphenyl)amide, A 770041, A-770041, A770041

Canonical SMILES

CC(=O)N1CCN(CC1)C2CCC(CC2)N3C4=NC=NC(=C4C(=N3)C5=CC(=C(C=C5)NC(=O)C6=CC7=CC=CC=C7N6C)OC)N

Description

The exact mass of the compound N-(4-{1-[4-(4-Acetylpiperazin-1-Yl)-Trans-Cyclohexyl]-4-Amino-1h-Pyrazolo[3,4-D]pyrimidin-3-Yl}-2-Methoxyphenyl)-1-Methyl-1h-Indole-2-Carboxamide is 621.3176 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. It belongs to the ontological category of aromatic amide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

A-770041 is a selective small-molecule inhibitor targeting lymphocyte-specific protein tyrosine kinase (Lck), a key enzyme in T-cell signaling pathways. Its chemical structure is characterized by a specific arrangement that allows it to inhibit Lck effectively at a concentration of 147 nM, demonstrating a 300-fold selectivity over Fyn, another Src family kinase involved in similar pathways . The compound is recognized for its potential therapeutic applications, particularly in conditions involving T-cell mediated responses.

  • Hydrogen bonding: The amide group and the piperazine ring can form hydrogen bonds with other molecules.
  • Aromatic stacking: The aromatic rings could interact with other aromatic groups in biological targets.
  • The presence of an amide bond suggests it might undergo hydrolysis, releasing potentially harmful components depending on the substituents.
  • The piperazine ring might have mild irritant properties.

A-770041 primarily functions through the inhibition of Lck phosphorylation, which is crucial for T-cell activation and proliferation. When administered, it competes with ATP for binding at the active site of Lck, thereby preventing the phosphorylation of downstream targets involved in T-cell signaling. This inhibition can lead to a reduction in T-cell activation and cytokine production, notably transforming growth factor-beta (TGF-β) . The compound's mechanism can be represented as follows:

  • Binding Reaction:
    Lck+A 770041Lck A 770041 Complex\text{Lck}+\text{A 770041}\rightleftharpoons \text{Lck A 770041 Complex}
  • Inhibition of Phosphorylation:
    Lck A 770041 Complex+ATPInactive Lck+ADP\text{Lck A 770041 Complex}+\text{ATP}\rightarrow \text{Inactive Lck}+\text{ADP}

A-770041 has demonstrated significant biological activity in various experimental models. In murine studies, it has been shown to attenuate lung fibrosis by inhibiting the production of TGF-β from regulatory T-cells (Tregs). This effect was observed through a reduction in both the number of Tregs producing TGF-β1 and the concentration of TGF-β in bronchoalveolar lavage fluid . Additionally, A-770041 has been explored for its potential to prevent heart allograft rejection by modulating immune responses .

  • Formation of the Core Structure: This may involve coupling reactions to build the central aromatic system.
  • Functionalization: Introduction of acetyl and other functional groups at specific positions to enhance selectivity and potency.
  • Purification: Final purification steps using techniques like high-performance liquid chromatography (HPLC) to achieve the desired purity level.

The detailed synthetic pathway is proprietary and often documented in specialized chemical literature.

A-770041 is primarily investigated for its applications in:

  • Autoimmune Diseases: Due to its ability to modulate T-cell activity, it holds promise for treating conditions like rheumatoid arthritis and multiple sclerosis.
  • Transplantation: Its role in preventing allograft rejection makes it a candidate for use in organ transplantation settings.
  • Cancer Therapy: By inhibiting T-cell activation, A-770041 may be useful in certain cancer therapies where immune suppression is beneficial.

Interaction studies have highlighted A-770041's selectivity for Lck over other kinases, particularly Fyn. In vitro assays have confirmed that A-770041 does not significantly inhibit other Src family kinases at concentrations that affect Lck . This specificity is crucial for minimizing side effects associated with broader kinase inhibition.

Several compounds exhibit similar inhibitory effects on Src family kinases. Here are some notable examples:

Compound NameTarget KinaseSelectivityIC50 (nM)Unique Features
NintedanibLckModerate30Broad-spectrum kinase inhibitor
DasatinibSrcLow1Multi-target inhibitor
SaracatinibSrcModerate10Primarily used in cancer therapy

Uniqueness of A-770041

A-770041 stands out due to its high specificity for Lck and low off-target effects compared to other inhibitors like Nintedanib and Dasatinib. Its unique mechanism and selective action make it a promising candidate for targeted therapies with potentially fewer side effects.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

621.31758614 g/mol

Monoisotopic Mass

621.31758614 g/mol

Heavy Atom Count

46

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

U9855G2ZPR

Wikipedia

N-[4-[1-[4-(4-acetyl-1-piperazinyl)cyclohexyl]-4-amino-3-pyrazolo[3,4-d]pyrimidinyl]-2-methoxyphenyl]-1-methyl-2-indolecarboxamide

Dates

Modify: 2023-08-15
1: Duan Z, Zhang J, Ye S, Shen J, Choy E, Cote G, Harmon D, Mankin H, Hua Y,
2: Meyn MA 3rd, Smithgall TE. Small molecule inhibitors of Lck: the search for
3: Burchat A, Borhani DW, Calderwood DJ, Hirst GC, Li B, Stachlewitz RF.
4: Stachlewitz RF, Hart MA, Bettencourt B, Kebede T, Schwartz A, Ratnofsky SE,

Explore Compound Types